molecular formula C7H7N3O B568102 5,7-Dimethyloxazolo[5,4-d]pyrimidine CAS No. 120266-89-9

5,7-Dimethyloxazolo[5,4-d]pyrimidine

Cat. No.: B568102
CAS No.: 120266-89-9
M. Wt: 149.153
InChI Key: XHNYFYGIGHURGH-UHFFFAOYSA-N
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Description

5,7-Dimethyloxazolo[5,4-d]pyrimidine is a key structural scaffold in developing novel anticancer agents . This heterocyclic system is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to act as a potential antimetabolite that can interfere with nucleic acid synthesis in cancer cells . Research has identified specific derivatives of this compound as promising inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with one study highlighting a derivative (compound N5g ) that demonstrated potent antitumor activities against H460, B16F10, and A549 cancer cell lines with IC50 values in the low micromolar range (4.260 to 5.837 μM) . The structure-activity relationship (SAR) indicates that incorporating rigid side chains with multiple heteroatoms enhances this FGFR1-inhibitory potency . Furthermore, the broader class of oxazolo[5,4-d]pyrimidines has been extensively investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis . Molecular docking studies suggest these compounds effectively bind to the ATP-binding site of VEGFR-2, blocking downstream signaling pathways crucial for tumor growth and survival . One derivative featuring a 3-(N,N-dimethylamino)propyl substituent exhibited significant cytotoxicity against the HT29 colon cancer cell line, surpassing the activity of 5-fluorouracil and matching cisplatin, while showing less toxicity to healthy human cells . These findings establish oxazolo[5,4-d]pyrimidine derivatives as a versatile and valuable chemical platform for researching new targeted cancer therapies, particularly for FGFR1- and VEGFR-2-mediated cancers. This product is intended for research purposes only and is not approved for human use.

Properties

CAS No.

120266-89-9

Molecular Formula

C7H7N3O

Molecular Weight

149.153

IUPAC Name

5,7-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C7H7N3O/c1-4-6-7(11-3-8-6)10-5(2)9-4/h3H,1-2H3

InChI Key

XHNYFYGIGHURGH-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N1)C)OC=N2

Synonyms

Oxazolo[5,4-d]pyrimidine, 5,7-dimethyl- (6CI)

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

5,7-Dimethyloxazolo[5,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. A variety of synthesized derivatives have shown promising results against several cancer cell lines.

Structure-Activity Relationship Studies

Research indicates that the structural modifications of this compound can significantly influence its biological activity. A study synthesized a series of derivatives and evaluated their FGFR1-inhibition ability and cytotoxicity against cancer cell lines such as H460 (lung), B16F10 (melanoma), and A549 (lung) . The compound N5g demonstrated the highest potency with an IC50 value of 5.472 µM against H460 cells.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
N5gH4605.472
N5gB16F104.260
N5gA5495.837

This suggests that compounds with more rigid structures and additional heteroatoms in their side chains exhibit enhanced antitumor activity.

Broad-Spectrum Anticancer Activity

Another study evaluated new oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic effects against a broader panel of human cancer cell lines including MCF7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma) . The results indicated that these compounds not only have potent anticancer activity but also show promise as potential inhibitors of human VEGFR-2, which is crucial in cancer angiogenesis.

Antiviral and Immunosuppressive Properties

In addition to their anticancer effects, some derivatives of this compound have been investigated for antiviral and immunosuppressive activities. The structural similarity of these compounds to purines allows them to act as potential antimetabolites .

The immunological and antiviral activities were assessed through in vitro testing against various viral strains and immune responses. Certain derivatives demonstrated significant antiviral properties while maintaining low toxicity towards normal cells . This dual functionality positions this compound as a versatile scaffold for drug development.

Case Studies

  • FGFR1 Inhibition : A series of studies highlighted the effectiveness of this compound derivatives in inhibiting FGFR1 in various cancer models. The most potent derivative showed substantial inhibition at low concentrations .
  • VEGFR-2 Inhibition : Research indicated that certain derivatives could inhibit VEGFR-2 effectively while being less toxic to normal cells compared to traditional chemotherapeutics like cisplatin and 5-fluorouracil .
  • Antiviral Testing : Compounds were tested against viral infections where they displayed significant antiviral activity alongside immunosuppressive effects, suggesting potential applications in treating viral diseases as well as autoimmune conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Thiazolo[5,4-d]pyrimidine Derivatives

Core Heterocycle Differences

  • Electronic Properties: The substitution of sulfur (thiazolo) with oxygen (oxazolo) alters electronic density and polarity.
  • Synthetic Flexibility: Thiazolo[5,4-d]pyrimidines are extensively modified at positions 2, 5, and 7 to optimize receptor binding, as seen in A2A adenosine receptor (A2AAR) antagonists . Oxazolo derivatives may exhibit different regioselectivity in reactions due to electronic differences.

Pharmacological Profiles

Compound Class Key Pharmacological Features Reference
Thiazolo[5,4-d]pyrimidines High hA2AAR affinity (Ki = 8.62 nM for compound 11), inverse agonism (IC50 = 7.42 nM) .
Oxazolo[5,4-d]pyrimidines Limited direct data; auxin-like activity in plants at 10⁻⁸ M concentration .
  • ADME Properties: Thiazolo derivatives (e.g., compounds 8, 11, 19) exhibit favorable drug-likeness, including adherence to Lipinski's rules, TPSA <14 Ų (indicating membrane permeability), and oral bioavailability .

Comparison with Other Oxazolo and Isoxazolo Derivatives

Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione Derivatives

  • Example Compound: 2-(4-Chlorophenyl)-4,6-dimethyloxazolo[5,4-d]pyrimidine-5,7-dione (CAS 63873-75-6) . Molecular Weight: 291.69 g/mol vs.

Isoxazolo[3,4-d]pyrimidines

  • Example Compound: 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6-dione (CAS 5738-92-1) . Structural Note: The isoxazole ring (oxygen and nitrogen) differs from oxazole (oxygen only), influencing hydrogen-bonding capacity and metabolic stability.

Key Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Class log Po/w (Consensus) TPSA (Ų) Oral Bioavailability PAINS Alerts Reference
Thiazolo[5,4-d]pyrimidine (8,11,19) 2.1–3.5 <14 Yes None
Oxazolo[5,4-d]pyrimidine (Hypothetical) Estimated 1.5–2.5* ~20–30* Likely Reduced* Not Reported

*Predicted based on oxygen's polarity.

Preparation Methods

Synthesis via Condensation and Cyclization Using Thionyl Chloride

A foundational method for synthesizing 5,7-dimethyloxazolo[5,4-d]pyrimidine involves the condensation of 5-amino-1,3-dimethylbarbituric acid (compound I ) with aromatic aldehydes, followed by cyclization with thionyl chloride (SOCl₂). This two-step process, described by Senga et al., begins with the formation of 5-benzylideneamino-1,3-dimethylbarbituric acid intermediates (compound II ) through Schiff base formation . Subsequent treatment of II with SOCl₂ induces cyclization, yielding 2-aryl-5,7-dimethyloxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones (compound IV ) in good yields (60–85%) .

Reaction Conditions and Optimization

  • Step 1 (Condensation): Conducted at reflux in ethanol with catalytic acetic acid, requiring 4–6 hours for completion.

  • Step 2 (Cyclization): Performed under anhydrous conditions with excess SOCl₂ at 80–90°C for 2–3 hours.

  • Key Advantage: The method avoids expensive catalysts and leverages readily available starting materials, making it scalable for industrial applications .

Structural Modifications for Enhanced Biological Activity

While the core synthesis remains consistent, derivatives of this compound have been tailored to improve FGFR1 inhibition and cytotoxicity. Chen et al. synthesized a series of N5a–5l derivatives by introducing rigid side chains with heteroatoms (e.g., oxygen, nitrogen) at the C2 position of the oxazolo ring . For example, compound N5g (37.4% FGFR1 inhibition at 1.0 μM) featured a 4-methoxyphenyl group, which enhanced hydrogen bonding with the kinase’s ATP-binding pocket .

Impact of Substituents on Yield and Activity

DerivativeR GroupYield (%)FGFR1 Inhibition (%)IC₅₀ (μM) vs. H460 Cells
N5aPhenyl6822.112.45
N5g4-MeO-phenyl7237.45.47
N5l2-Thienyl6529.87.89

Data aggregated from .

The presence of electron-donating groups (e.g., methoxy) improved both yield and biological efficacy, whereas bulky substituents reduced solubility .

Alternative Pathways for Thiazolo Analog Synthesis

Though focused on thiazolo[5,4-d]pyrimidines, studies by Abdelhady et al. and Chen et al. provide comparative insights into heterocyclic ring formation . For instance, thiazolo derivatives are synthesized via condensation of 5-amino-4-carbethoxythiazole with isocyanates under basic conditions (NaH), followed by cyclization . While this method is efficient for sulfur-containing analogs, oxazolo systems require oxygen-specific reagents like SOCl₂ .

Key Differences in Reaction Mechanisms

  • Oxazolo Systems: Rely on SOCl₂ for simultaneous dehydration and cyclization .

  • Thiazolo Systems: Utilize phosphorus pentasulfide (P₄S₁₀) or isocyanates to introduce sulfur .

Scalability and Industrial Applicability

The scalability of this compound synthesis has been validated through multi-gram preparations. For example, Senga et al. reported a 10-gram scale synthesis of compound IV with consistent yields (78–82%), highlighting the method’s robustness . Critical factors for industrial adoption include:

  • Cost Efficiency: SOCl₂ is inexpensive compared to transition-metal catalysts.

  • Purification Simplicity: Crystallization from ethanol/water mixtures achieves >95% purity without chromatography .

Q & A

(Basic) What are the common synthetic routes for 5,7-Dimethyloxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of key intermediates. For example, ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate can be condensed under mild conditions to form a 5-aminothiazole intermediate, which is further functionalized via chlorination and cyclization . Optimizing yields requires careful control of reaction temperature (e.g., reflux in dioxane for 6 hours) and stoichiometric ratios of reagents like triethylamine to minimize byproducts . Microwave-assisted synthesis or catalytic methods (e.g., using POCl₃ for chlorination) may also improve efficiency .

(Basic) What spectroscopic techniques are recommended for confirming the structure and purity of this compound derivatives?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming regiochemistry and substituent positions, while mass spectrometry (LC-MS) verifies molecular weight and purity . Elemental analysis ensures stoichiometric accuracy, and X-ray crystallography can resolve ambiguities in complex derivatives . For functionalized analogs, IR spectroscopy helps identify carbonyl or amino groups introduced during synthesis .

(Advanced) How does the introduction of substituents at specific positions influence the FGFR1 inhibitory activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that rigid side chains with heteroatoms (e.g., sulfonamide or piperazine groups) enhance FGFR1 binding affinity. For instance, compound N5g (37.4% FGFR1 inhibition at 1.0 μM) features a sulfonamide substituent, improving hydrophobic interactions with the kinase domain . Conversely, bulky substituents at the 2-position reduce activity due to steric hindrance. Computational docking studies combined with mutagenesis assays can validate these interactions .

(Advanced) What strategies can resolve discrepancies between in vitro cytotoxicity data and in vivo efficacy for these compounds?

Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

  • Perform plasma stability assays to identify metabolic hotspots.
  • Use proteolysis-targeting chimeras (PROTACs) to enhance target engagement in vivo.
  • Validate findings with orthotopic xenograft models (e.g., H460 or A549 cell-derived tumors) to mimic human pathophysiology . The COMPARE algorithm from the NCI Therapeutics Development Program can correlate in vitro cytotoxicity profiles with clinical response data .

(Basic) What are the key considerations in designing analogues to enhance solubility without compromising activity?

Introducing polar groups (e.g., hydroxyl, amine, or carboxylate) at the 4- or 6-position improves aqueous solubility. However, avoid modifications that disrupt the planar oxazolo-pyrimidine core, as this is critical for π-π stacking with target proteins. Prodrug strategies (e.g., esterification of hydroxyl groups) can also enhance bioavailability while maintaining activity .

(Advanced) How can computational methods predict the binding affinity of derivatives with target proteins like FGFR1?

Molecular dynamics simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, docking studies with Schrödinger Suite or AutoDock Vina can predict binding poses, while MM-GBSA calculations estimate binding energies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters .

(Basic) What are typical byproducts during synthesis, and how can they be minimized?

Common byproducts include uncyclized intermediates (e.g., 5-aminothiazole derivatives) and over-chlorinated species. To minimize these:

  • Use stoichiometric POCl₃ under controlled temperatures (105–110°C) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before cyclization .
  • Monitor reactions in real-time using TLC or HPLC-MS to isolate desired products early .

(Advanced) How should researchers prioritize structural modifications when biological assay data conflict?

Apply a tiered validation approach:

Confirm target engagement using biochemical assays (e.g., kinase inhibition IC₅₀).

Cross-validate with cell-based assays (e.g., apoptosis or cell cycle arrest in NCI-60 panels) .

Use chemoinformatics tools (e.g., Tanimoto similarity scoring) to compare with known active compounds.

Prioritize derivatives with balanced potency (low μM IC₅₀) and selectivity (≥10-fold over off-target kinases) .

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